

CCG 203769: A Potent and Selective RGS4 Inhibitor

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Compound of Interest

Compound Name: CCG 203769

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A Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **CCG 203769**, a selective inhibitor of Regulator of G-protein Signaling 4 (RGS4). The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

CCG 203769 is a small molecule inhibitor with the following chemical characteristics:

Property	Value	
Molecular Formula	C ₈ H ₁₄ N ₂ O ₂ S[1]	
Molecular Weight	202.27 g/mol [1]	
CAS Number	410074-60-1[1]	
SMILES	O=C(N1CCCC)N(CC)SC1=O[1]	
Appearance	Liquid (Colorless to light yellow)[1]	

Biological Activity and Selectivity



CCG 203769 is a highly potent and selective inhibitor of RGS4. It functions by blocking the protein-protein interaction between RGS4 and the G α o subunit.[1] The inhibitory activity of **CCG 203769** has been quantified against various RGS proteins and other enzymes, demonstrating its remarkable selectivity for RGS4.

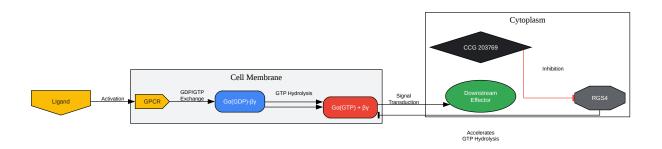
Target	IC50	Selectivity vs. RGS4
RGS4	17 nM[1]	-
RGS19	140 nM[1]	8-fold[1]
RGS16	6 μM[1]	350-fold[1]
RGS8	>60 µM[1]	>4500-fold[1]
GSK-3β	5 μM[1]	-

Notably, **CCG 203769** shows no inhibitory activity against the cysteine protease papain at concentrations up to 100 μ M and does not inhibit RGS7, which lacks the cysteine residues present in the RGS domain of other family members.[1]

Mechanism of Action and Signaling Pathway

CCG 203769 exerts its effects by modulating G-protein signaling pathways. RGS proteins act as GTPase-accelerating proteins (GAPs) for G α subunits, terminating the signal initiated by G-protein coupled receptors (GPCRs). By inhibiting RGS4, **CCG 203769** prolongs the active, GTP-bound state of G α subunits, thereby enhancing downstream signaling.





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Figure 1: G-protein signaling pathway and the inhibitory action of **CCG 203769** on RGS4.

Experimental Protocols In Vitro: Steady-State GTPase Assay

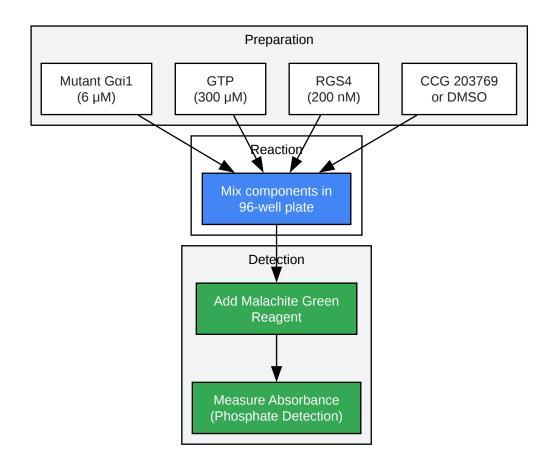
This assay measures the rate of GTP hydrolysis by a $G\alpha$ subunit in the presence and absence of RGS4 and **CCG 203769**.

Methodology:

- A mutant Gα_{i1} (R178M, A326S) that facilitates the release of GDP is used to ensure GTP hydrolysis is the rate-limiting step.[1]
- 6 μM of the mutant Gα_{i1} is mixed with 300 μM GTP in a 96-well plate.[1]
- The reaction is carried out in the presence or absence of 200 nM RGS4.[1]
- CCG 203769 or a DMSO vehicle control is added to the wells containing RGS4.[1]
- All components are diluted in an assay buffer containing 50 mM HEPES (pH 7.4), 100 mM
 NaCl, 0.01% Lubrol, 5 mM MgCl₂, and 10 μg/mL BSA.[1]



• GTP hydrolysis is measured using a malachite green-based assay to detect the released inorganic phosphate.[1]



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Figure 2: Workflow for the in vitro steady-state GTPase assay.

In Vivo: Potentiation of Carbamoylcholine-Mediated Bradycardia in Rats

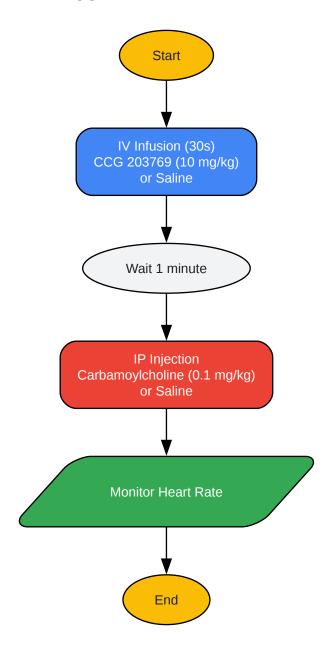
This experiment assesses the ability of **CCG 203769** to replicate the genetic disruption of RGS4 function in a physiological context.

Methodology:

Adult Sprague-Dawley rats are used in the study.[1]



- Animals receive an intravenous (i.v.) infusion of CCG 203769 (10 mg/kg) or a saline control over 30 seconds.[1]
- One minute following the infusion, the rats are administered an intraperitoneal (i.p.) injection of Carbamoylcholine chloride (0.1 mg/kg) or saline.[1]
- Heart rate is monitored to assess the bradycardic effect.[1]
- CCG 203769 administered prior to carbamoylcholine chloride was observed to significantly potentiate the bradycardic effect.[1]





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References

- 1. medchemexpress.com [medchemexpress.com]
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